Physicochemical Properties of Methyl 2-(hydroxymethyl)isonicotinate: A Technical Guide
Physicochemical Properties of Methyl 2-(hydroxymethyl)isonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-(hydroxymethyl)isonicotinate. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. All quantitative data are summarized in tabular format for clarity and ease of comparison. Furthermore, detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of key physicochemical parameters.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimentally determined data for Methyl 2-(hydroxymethyl)isonicotinate is limited in publicly accessible literature, a combination of predicted values and established analytical methods provides a robust foundation for its characterization.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for Methyl 2-(hydroxymethyl)isonicotinate. It is important to note that several of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2][4] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 304.2 ± 32.0 °C (Predicted) | [1][2][5] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.20 ± 0.10 (Predicted) | [2] |
| Purity | >95% - 97% | [1][4] |
| Storage Conditions | Sealed in dry, Room Temperature | [2][4] |
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, this section outlines detailed methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are widely accepted and ensure data reliability and comparability.
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[6][7]
Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.[7][8] This can be measured using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).[7][8]
Apparatus:
-
Capillary tube melting point apparatus or a suitable hot-stage microscope.
-
Differential Scanning Calorimeter (DSC).
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary tube is placed in a heated bath or block.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance is observed to melt is recorded as the melting point.
Procedure (DSC Method):
-
A small, weighed amount of the sample is placed in a DSC pan.
-
The sample is heated at a constant rate.
-
The heat flow to the sample is measured and plotted against temperature.
-
The onset temperature of the melting endotherm is taken as the melting point.[9][10]
Boiling Point Determination (OECD Guideline 103)
For liquid substances or low-melting solids, the boiling point is a key characteristic property.[11][12]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12][13] Methods for its determination include ebulliometry, dynamic vapor pressure measurement, and distillation methods.[11][13]
Apparatus:
-
Ebulliometer or a dynamic vapor pressure apparatus.
-
Standard distillation glassware.
Procedure (Dynamic Method):
-
The substance is heated in a suitable apparatus, and the pressure is varied.
-
The temperatures at which boiling occurs under different pressures are recorded.
-
A vapor pressure curve is plotted (log p vs 1/T).
-
The boiling point at standard pressure (101.325 kPa) is determined by interpolation.
Water Solubility Determination (OECD Guideline 105)
Water solubility is a critical parameter influencing a compound's bioavailability and environmental fate.[14][15][16][17]
Principle: The saturation mass concentration of the substance in water at a given temperature is determined.[14][15] The two primary methods are the flask method (for solubilities > 10⁻² g/L) and the column elution method (for solubilities < 10⁻² g/L).[17][18]
Apparatus:
-
Shaking flask or vessel with a stirrer.
-
Constant temperature bath.
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).
Procedure (Flask Method):
-
An excess amount of the solid substance is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of the substance in the aqueous solution is determined by a suitable analytical method.
Dissociation Constant (pKa) Determination (OECD Guideline 112)
The pKa value is essential for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding.
Principle: The dissociation constant (pKa) is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added.
Apparatus:
-
pH meter with a glass electrode.
-
Automated or manual titrator.
-
Constant temperature cell.
Procedure (Potentiometric Titration):
-
A precise amount of the substance is dissolved in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH is recorded after each addition of the titrant.
-
The pKa is calculated from the titration curve, typically as the pH at which the substance is half-neutralized.
Partition Coefficient (logP) Determination (OECD Guideline 107/117)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential.
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. For ionizable substances, the distribution coefficient (logD) at a specific pH is determined.
Apparatus:
-
Shake flasks or centrifuge tubes.
-
Mechanical shaker.
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
High-Performance Liquid Chromatograph (HPLC) for the HPLC method.
Procedure (Shake Flask Method - OECD 107):
-
A known amount of the substance is dissolved in either water or n-octanol.
-
The two phases are mixed in a flask and shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Procedure (HPLC Method - OECD 117):
-
The retention time of the substance is determined on a reversed-phase HPLC column.
-
A calibration curve is generated using reference substances with known logP values.
-
The logP of the test substance is estimated by interpolation from the calibration curve based on its retention time.
Synthesis Workflow
The synthesis of Methyl 2-(hydroxymethyl)isonicotinate is a multi-step process that involves the reaction of methyl isonicotinate followed by purification. A detailed protocol has been described in the literature.[2]
Caption: Synthesis workflow for Methyl 2-(hydroxymethyl)isonicotinate.
Biological Activity
Currently, there is limited specific information available in the public domain regarding the signaling pathways or direct biological activities of Methyl 2-(hydroxymethyl)isonicotinate. However, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including antimicrobial effects.[19] Further research is warranted to elucidate the specific biological profile of the title compound.
This guide serves as a foundational resource for professionals engaged in the research and development of Methyl 2-(hydroxymethyl)isonicotinate. The provided data and protocols are intended to streamline experimental work and support the comprehensive characterization of this compound.
References
- 1. Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 [sigmaaldrich.com]
- 2. Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 [amp.chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 [sigmaaldrich.com]
- 5. Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 [sigmaaldrich.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 17. laboratuar.com [laboratuar.com]
- 18. filab.fr [filab.fr]
- 19. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
